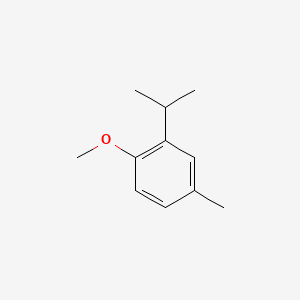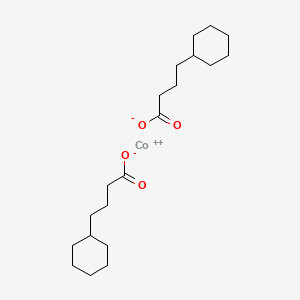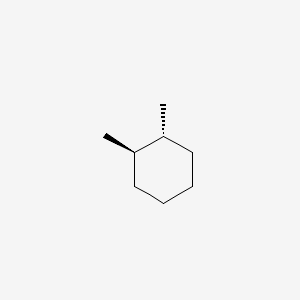
trans-1,2-Dimethylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-1,2-Dimethylcyclohexane: is an organic compound belonging to the class of cycloalkanes. It is a stereoisomer of 1,2-dimethylcyclohexane, where the two methyl groups are positioned on opposite sides of the cyclohexane ring. This compound is of interest due to its unique conformational properties and its applications in various fields of chemistry.
Mechanism of Action
Mode of Action
The mode of action of trans-1,2-Dimethylcyclohexane is largely determined by its molecular structure. In this compound, both methyl groups are located on opposite sides of the cyclohexane ring . This compound has two chair conformations: one with both methyl groups in axial positions and the other with both in equatorial positions . The conformer with both methyl groups equatorial has no 1,3-diaxial interactions, but there is still 3.8 kJ/mol of strain created by a gauche interaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-1,2-Dimethylcyclohexane can be synthesized through several methods, including:
Hydrogenation of 1,2-Dimethylcyclohexene: This method involves the catalytic hydrogenation of 1,2-dimethylcyclohexene using a palladium or platinum catalyst under high pressure and temperature conditions.
Grignard Reaction: Another method involves the reaction of cyclohexanone with methylmagnesium bromide (a Grignard reagent) followed by acid work-up to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation method due to its efficiency and scalability. The process is carried out in large reactors under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: trans-1,2-Dimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid to form corresponding ketones or carboxylic acids.
Reduction: Although already a reduced form, further reduction can be carried out under specific conditions to study its behavior.
Substitution: Halogenation reactions can occur, where one or both methyl groups are substituted with halogens like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with a metal catalyst like palladium on carbon (Pd/C).
Substitution: Halogens (Cl₂, Br₂) in the presence of light or a radical initiator.
Major Products Formed:
Oxidation: Formation of ketones (e.g., 1,2-dimethylcyclohexanone) or carboxylic acids (e.g., 1,2-dimethylcyclohexane-1,2-dicarboxylic acid).
Substitution: Formation of halogenated derivatives (e.g., 1-chloro-2-methylcyclohexane).
Scientific Research Applications
trans-1,2-Dimethylcyclohexane has several applications in scientific research:
Chemistry: Used as a model compound to study conformational analysis and stereochemistry of cycloalkanes.
Biology: Investigated for its potential interactions with biological membranes and its effects on membrane fluidity.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a solvent and in the synthesis of other complex organic compounds.
Comparison with Similar Compounds
cis-1,2-Dimethylcyclohexane: The cis isomer where both methyl groups are on the same side of the ring.
1,1-Dimethylcyclohexane: Both methyl groups are attached to the same carbon atom.
1,3-Dimethylcyclohexane: Methyl groups are positioned on the 1st and 3rd carbon atoms of the cyclohexane ring.
Uniqueness of trans-1,2-Dimethylcyclohexane: this compound is unique due to its trans configuration, which results in different steric and electronic properties compared to its cis isomer. This configuration leads to distinct conformational preferences and reactivity patterns, making it a valuable compound for studying stereochemistry and conformational analysis.
Properties
CAS No. |
6876-23-9 |
|---|---|
Molecular Formula |
C8H16 |
Molecular Weight |
112.21 g/mol |
IUPAC Name |
(1S,2S)-1,2-dimethylcyclohexane |
InChI |
InChI=1S/C8H16/c1-7-5-3-4-6-8(7)2/h7-8H,3-6H2,1-2H3/t7-,8-/m0/s1 |
InChI Key |
KVZJLSYJROEPSQ-YUMQZZPRSA-N |
SMILES |
CC1CCCCC1C |
Isomeric SMILES |
C[C@H]1CCCC[C@@H]1C |
Canonical SMILES |
CC1CCCCC1C |
boiling_point |
125.76666666666699 °C |
melting_point |
-69.95 °C |
| 203319-65-7 6876-23-9 |
|
Pictograms |
Flammable; Irritant; Health Hazard |
vapor_pressure |
15.96 mmHg |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of trans-1,2-Dimethylcyclohexane is C8H16, and its molecular weight is 112.21 g/mol. []
A: 13C NMR spectroscopy has proven useful in distinguishing this compound from its cis isomer and other related compounds. [, ]
A: this compound exists as a liquid at room temperature. []
A: Yes, sphalerite (ZnS) has been shown to catalyze the isomerization of this compound to its cis isomer under hydrothermal conditions. [] This reaction is highly specific, with sphalerite acting as a heterogeneous catalyst for the activation of a single carbon-hydrogen bond. []
A: Yes, atomistic simulations have been conducted to investigate this possibility. [] While the simulations showed strong adsorption of this compound enantiomers within the nanotubes, the energy differences between adsorbed enantiomers were negligible, suggesting limited enantiospecificity. []
A: Atomistic and lattice models have been employed to study this phenomenon. [] Results indicate that thermal roughening reduces the differences in enantiospecificity between various chiral Pt surfaces vicinal to (111). [] This suggests that if a chiral adsorbate like this compound is not enantiodiscriminated on one wide-terrace surface near (111), it is unlikely to be enantiodiscriminated on other similar surfaces. []
A: Similar to other alkylcyclohexanes, the solubility of this compound in water increases with increasing temperature. [, ] For instance, raising the temperature from 30 °C to 180 °C increases the solubility by approximately 40 times. []
A: Studies have shown that the solubility of water in alkylcyclohexanes increases with the number of carbon atoms in the molecule. []
A: A solid-phase extraction method has been developed specifically for this purpose. []
A: Single-pulse shock tube experiments have identified this compound, 1-octene, and (cis + trans)-2-octene as the primary products of this compound pyrolysis at temperatures between 1100 and 1200 K and a pressure of approximately 2.5 atm. [] The presence of the octene isomers suggests internal disproportionation reactions occur during pyrolysis. []
A: Mass spectrometric and radiolytic studies have investigated this rearrangement, demonstrating that mixtures of 2,2-dimethylcyclohexanone and 1-acetyl-1-methylcyclopentane are formed when product isomerization is inhibited. [] The relative rates of ring contraction and methyl/hydroxyl group migration are influenced by the stereochemistry of the starting diol (cis or trans). [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


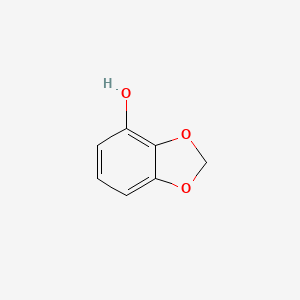

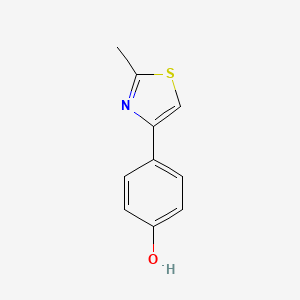
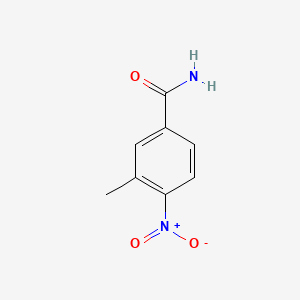

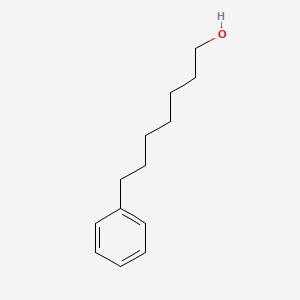
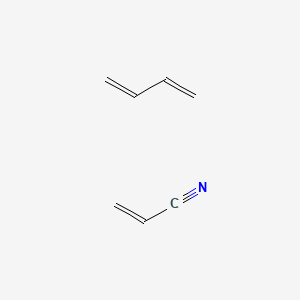
![3,6,6,11,11,18,18,21-octamethyl-5,7,10,12-tetraoxahexacyclo[14.5.1.01,8.04,8.09,14.017,19]docosa-2,14-dien-22-one](/img/structure/B1581366.png)
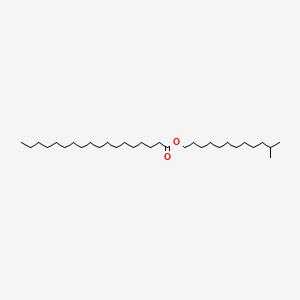
![carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;phenol](/img/structure/B1581368.png)


